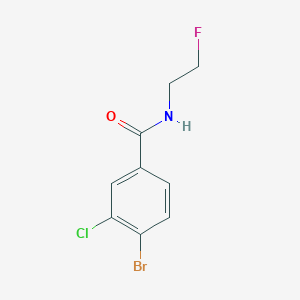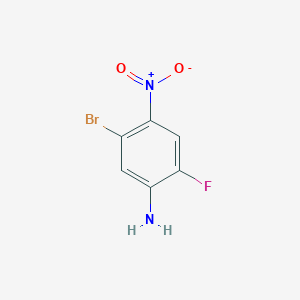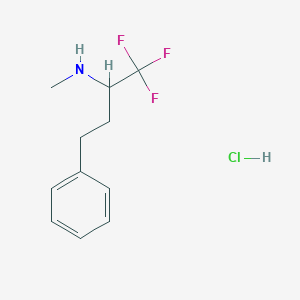
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
説明
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride, also known as Methyl-TFPA-HCl, is a synthetic compound that is widely used in laboratory experiments for its unique properties. It is a highly versatile compound, with applications ranging from organic synthesis to pharmaceutical research. In
科学的研究の応用
Parkinson's Disease Research
Research has indicated that certain compounds structurally related to Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine Hydrochloride, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are associated with inducing a Parkinson's disease-like syndrome. Studies have compared biochemical abnormalities produced by these compounds in human beings with those occurring in Parkinson's disease. Significant findings include reduced cerebrospinal fluid levels of homovanillic acid, a major metabolite of dopamine, in both MPTP-induced parkinsonism and Parkinson's disease, indicating the potential of these compounds to affect dopaminergic systems and model Parkinson's disease in research settings (Burns et al., 1985).
Carcinogenicity and Metabolic Studies
Compounds structurally similar to Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine Hydrochloride, specifically heterocyclic amines such as MeIQx and PhIP, have been studied for their genotoxicity, carcinogenicity, and metabolism in humans and rodents. These studies have shown that these compounds are formed during the cooking of meat and fish, are genotoxic in several test systems, and are carcinogenic in rats and mice. Understanding the metabolism of these compounds, including the formation of protein and DNA adducts, provides insight into human exposure and the potential health risks associated with dietary sources of these compounds. It also highlights the differences in metabolite profiles between humans and rodents, indicating that rodent models may not accurately represent the human response to these compound exposures (Turteltaub et al., 1999).
特性
IUPAC Name |
1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9;/h2-6,10,15H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSIUQTYLYHVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC1=CC=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
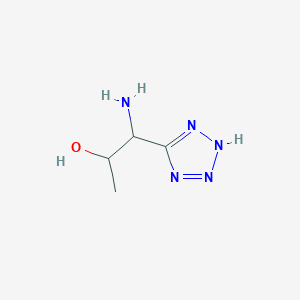


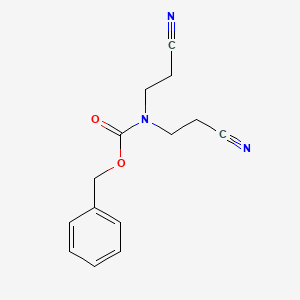


![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)



